molecular formula C13H7ClFNO4 B3031265 5-Fluoro-2-nitrophenyl 2-chlorobenzoate CAS No. 219689-81-3

5-Fluoro-2-nitrophenyl 2-chlorobenzoate

Cat. No.: B3031265
CAS No.: 219689-81-3
M. Wt: 295.65 g/mol
InChI Key: FWOIZBPDLQNFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-nitrophenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C13H7ClFNO4 and its molecular weight is 295.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Nitrobenzonitrile Derivatives: 2-Fluoro-5-nitrobenzonitrile, analogous to 5-Fluoro-2-nitrophenyl 2-chlorobenzoate, has been utilized in reactions with amines, amino acids, and NH-heteroaromatic compounds, demonstrating its potential as a reagent in organic synthesis (Wilshire, 1967).
  • Henry Reaction of Fluorinated Nitro Compounds: The compound has been employed in Henry (nitroaldol) reactions to yield fluorinated alcohols, showcasing its role in creating compounds with a fluorinated quaternary carbon center (Hu, Huang, & Guo, 2012).
  • Synthesis of Ethyl Carbonate Derivatives: Through acylation and nitration reactions, derivatives like 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate have been synthesized, indicating its utility in producing specific ester compounds (Wang Da-hui, 2010).

Applications in Heterocyclic Chemistry

  • Building Block for Heterocyclic Synthesis: The compound is a viable starting material in heterocyclic oriented synthesis, used for preparing nitrogenous heterocycles including benzimidazoles and quinoxalinones, important in drug discovery (Křupková et al., 2013).

Biological and Pharmacological Research

  • Prodrug Synthesis: Analogous compounds have been synthesized as potential prodrugs, like 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine, which shows rapid release of the parent drug upon reduction, highlighting its potential in targeted drug delivery (Hu, Liu, & Hacking, 2000).

Miscellaneous Applications

  • Photochemical Studies: Compounds like 2-fluoro-4-nitroanisole, structurally related to this compound, have been explored as potential biochemical photoprobes, shedding light on the compound's utility in photochemical research (Pleixats et al., 1989).

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-10-4-2-1-3-9(10)13(17)20-12-7-8(15)5-6-11(12)16(18)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOIZBPDLQNFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381475
Record name 5-fluoro-2-nitrophenyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219689-81-3
Record name 5-fluoro-2-nitrophenyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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